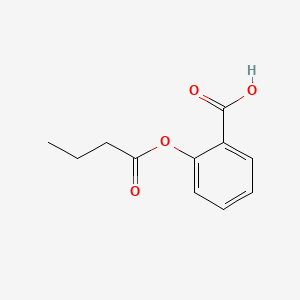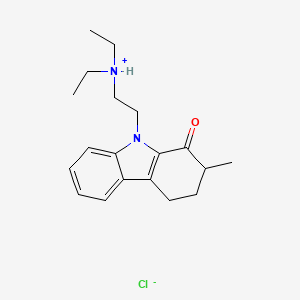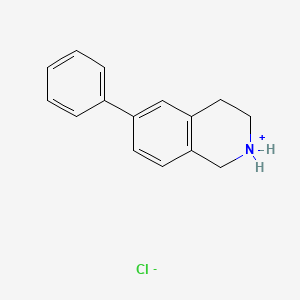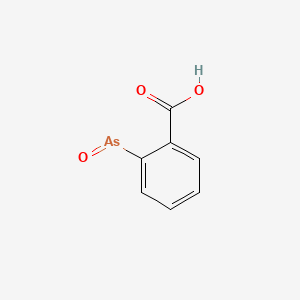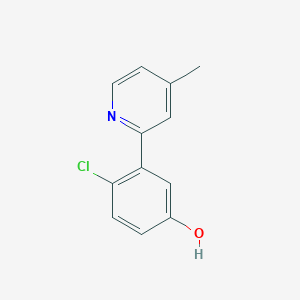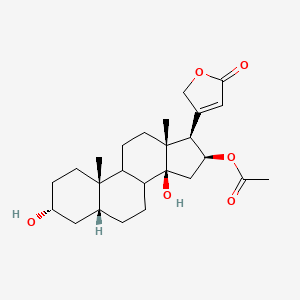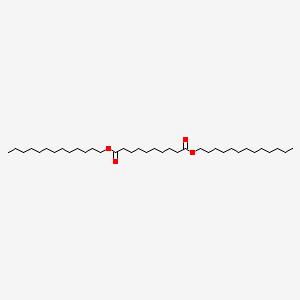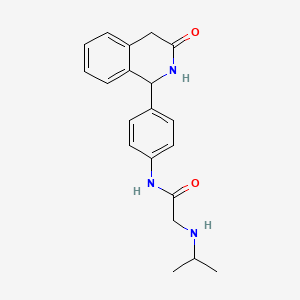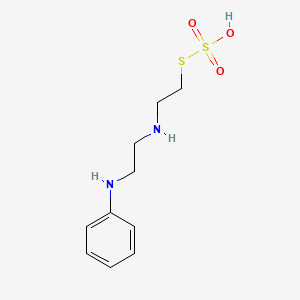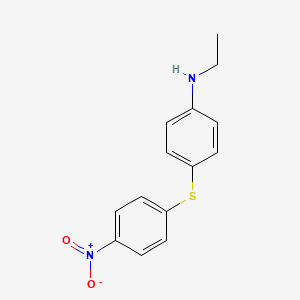
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of aniline, where the aniline nitrogen is substituted with an ethyl group and a p-nitrophenylthio group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- typically involves the reaction of N-ethyl aniline with p-nitrophenylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein function. The compound can also act as a nucleophile in various biochemical reactions, forming covalent bonds with electrophilic centers in target molecules.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)-p-nitroaniline (MENA)
- N-(2-Acetoxyethyl)-p-nitroaniline (ANA)
Comparison: ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- is unique due to the presence of both an ethyl group and a p-nitrophenylthio group on the aniline nitrogen. This structural feature imparts distinct chemical and biological properties compared to other similar compounds like MENA and ANA. For instance, the presence of the p-nitrophenylthio group can enhance the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
5786-51-6 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-ethyl-4-(4-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C14H14N2O2S/c1-2-15-11-3-7-13(8-4-11)19-14-9-5-12(6-10-14)16(17)18/h3-10,15H,2H2,1H3 |
InChI Key |
RPGPTHLUEOMMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


